

Cellular targets of ROS 234 in the central nervous system.

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Compound of Interest		
Compound Name:	ROS 234	
Cat. No.:	B11933215	Get Quote

Abstract

ROS 234 is a potent histamine H3 receptor antagonist.[1][2] In the central nervous system (CNS), its primary cellular target is the H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of various neurotransmitters. By antagonizing this receptor, ROS 234 enhances the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This modulation of multiple neurotransmitter systems underlies its potential therapeutic applications in a range of CNS disorders. This document provides a comprehensive overview of the cellular targets of ROS 234, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Primary Cellular Target: The Histamine H3 Receptor

The principal cellular target of **ROS 234** in the central nervous system is the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Binding Affinity and Potency of ROS 234

ROS 234 exhibits high affinity for the histamine H3 receptor. The following table summarizes the key quantitative parameters that define its interaction with this receptor.



Parameter	Value	Species/Tissue	Reference
pKi	8.90	Rat cerebral cortex H3-receptor	[1][2]
рКВ	9.46	Guinea-pig ileum H3- receptor	[1][2]
ED50 (ex vivo binding)	19.12 mg/kg (i.p.)	Rat cerebral cortex	[1][2]

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing a measure of its potency.

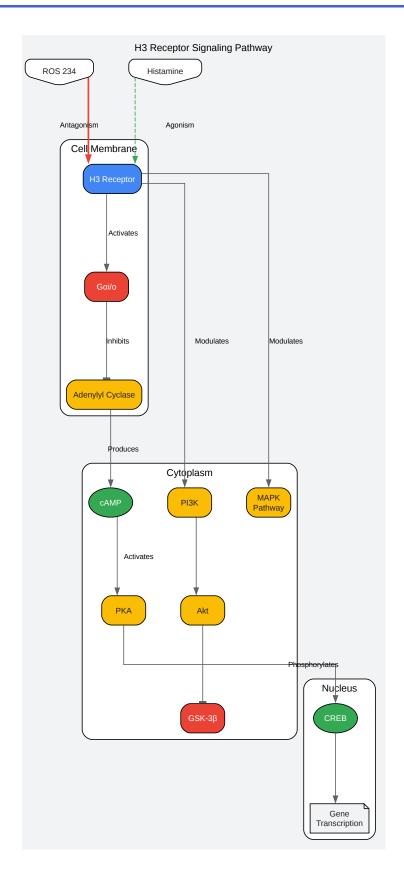
ED50: The dose of a drug that produces 50% of its maximal effect. In this context, it refers to the dose required to occupy 50% of the H3 receptors in the rat cerebral cortex as measured by ex vivo binding.

Downstream Signaling Pathways of H3 Receptor Antagonism

Antagonism of the H3 receptor by **ROS 234** initiates a cascade of intracellular signaling events. By blocking the constitutive activity of the H3 receptor and the effects of its endogenous agonist, histamine, **ROS 234** disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and influences downstream targets such as the transcription factor cAMP response element-binding protein (CREB).

Furthermore, H3 receptor signaling intersects with other crucial cellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK-3β) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.





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Caption: Signaling pathway of the H3 receptor and the effect of ROS 234.

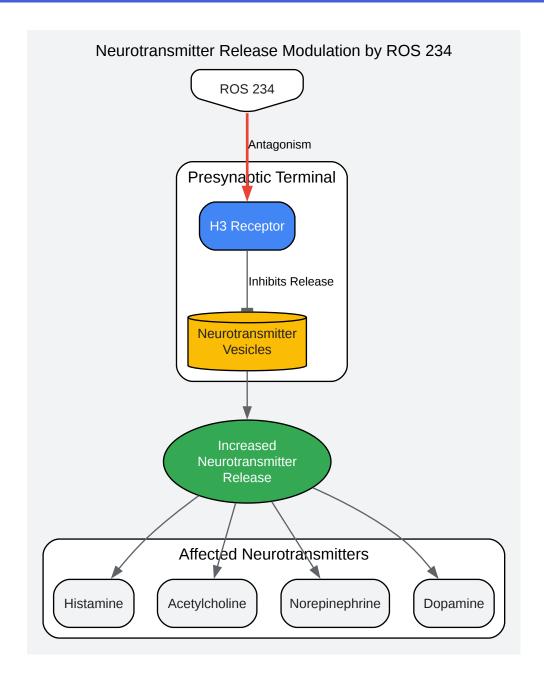


Modulation of Neurotransmitter Release

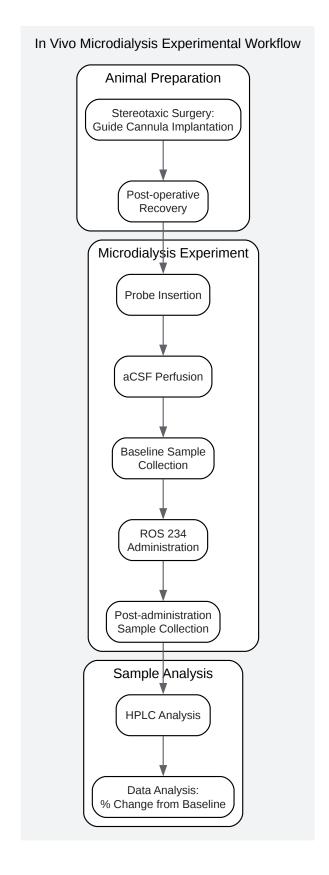
As a presynaptic heteroreceptor, the H3 receptor tonically inhibits the release of several key neurotransmitters in the CNS. By antagonizing this receptor, **ROS 234** is predicted to increase the synaptic concentrations of these neurotransmitters.

- Histamine: As an autoreceptor, H3 receptor antagonism removes the negative feedback on histamine release from histaminergic neurons.
- Acetylcholine: Increased cholinergic neurotransmission is a key mechanism for the procognitive effects of H3 receptor antagonists.
- Norepinephrine: Enhanced noradrenergic activity contributes to wakefulness and arousal.
- Dopamine: Modulation of dopamine release is relevant for cognitive function and in conditions such as ADHD.









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